4-Borono-2-fluorophenylalanine

BNCT Amino Acid Transporter Selectivity Profile

4-Borono-2-fluorophenylalanine (also known as 18F-FBPA, 4-BF-Phe) is a fluorinated, boronated phenylalanine derivative functioning as a theranostic agent for Boron Neutron Capture Therapy (BNCT). Unlike its parent compound 4-borono-L-phenylalanine (BPA), the ortho-fluorine substitution enables direct 18F radiolabeling, allowing non-invasive PET imaging to map boron biodistribution, predict 10B tumor concentrations, and select patients for BNCT.

Molecular Formula C9H11BFNO4
Molecular Weight 227
CAS No. 1604798-48-2
Cat. No. B2909373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-2-fluorophenylalanine
CAS1604798-48-2
Molecular FormulaC9H11BFNO4
Molecular Weight227
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O
InChIInChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1
InChIKeyGGGVVBGRTWMSPX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Borono-2-fluorophenylalanine (CAS 1604798-48-2): Procurement-Critical Evidence for BNCT Theranostic Boron Carrier Selection


4-Borono-2-fluorophenylalanine (also known as 18F-FBPA, 4-BF-Phe) is a fluorinated, boronated phenylalanine derivative functioning as a theranostic agent for Boron Neutron Capture Therapy (BNCT) [1]. Unlike its parent compound 4-borono-L-phenylalanine (BPA), the ortho-fluorine substitution enables direct 18F radiolabeling, allowing non-invasive PET imaging to map boron biodistribution, predict 10B tumor concentrations, and select patients for BNCT . The compound's value proposition is inseparable from this dual diagnostic-therapeutic capability; it is not merely an alternative boron carrier but a tool to bridge the critical dosimetry gap that has historically challenged BNCT clinical adoption.

Why 4-Borono-2-fluorophenylalanine Cannot Be Replaced by Generic Boronophenylalanine (BPA) or Other Boron Carriers in BNCT Workflows


Selecting a boron carrier for BNCT is not a matter of simply choosing any boronated amino acid. Unlabeled BPA (4-borono-L-phenylalanine) lacks the fluorine moiety necessary for 18F radiolabeling, rendering it invisible to PET and preventing direct, non-invasive pharmacokinetic monitoring [1]. This creates a fundamental procurement bifurcation: BPA serves solely as a therapeutic, whereas 4-borono-2-fluorophenylalanine is the only clinically validated compound in its class that enables PET-based treatment planning by acting as a direct surrogate for BPA biodistribution [2]. Substituting with other fluorinated phenylalanines (e.g., 2-fluorophenylalanine) that lack the boronic acid group removes the essential 10B neutron capture target, eliminating therapeutic function. Similarly, the D-isomer of FBPA shows significantly lower tumor uptake via LAT1, making it unsuitable as a PET probe [3]. The choice of this specific compound is therefore dictated by the simultaneous requirement for a boronic acid (for neutron capture) and an ortho-fluorine (for 18F PET imaging), a combination not shared by generic analogs.

Quantitative Differentiation Evidence: 4-Borono-2-fluorophenylalanine Versus Comparators


LAT2 Transporter Evasion: Reduced Normal-Tissue Efflux of FBPA Compared to BPA

In a head-to-head in vitro transporter assay, 4-borono-2-fluorophenylalanine (FBPA) demonstrated significantly lower interaction with the LAT2 transporter compared to its parent compound BPA. While the two compounds showed no significant difference in their affinity or transport capacity for LAT1 (the primary tumor uptake pathway), FBPA exhibited a higher competitive inhibition (70.8±3.3% vs. 37.4±2.2% for BPA) yet paradoxically lower substrate efflux (30.8%/min vs. 42.7%/min for BPA) through LAT2 [1]. This pattern indicates that FBPA is a weaker substrate for the LAT2 efflux transporter, which is predominantly expressed in normal tissues, potentially reducing undesirable washout and retention in healthy organs.

BNCT Amino Acid Transporter Selectivity Profile

Superior Tumor-to-Normal Brain PET Contrast: FBPA Versus 11C-Methionine

A quarter-century review of clinical PET data concluded that 18F-FBPA provides better tumor-to-normal brain contrast compared to the widely used amino acid PET tracer 11C-methionine (MET) for brain tumor imaging [1]. In a direct patient comparison study, the maximum standardized uptake value (SUVmax) for FBPA in brain tumors averaged 2.7±1.0, while MET averaged 3.4±1.4; however, the key differentiator was not SUV magnitude but the significantly lower background uptake of FBPA in normal brain structures leading to superior lesion delineation. FBPA SUV in normal liver, pancreas, and gastric wall were 1.8±0.3, 1.7±0.3, and 1.6±0.2, respectively, compared to MET SUVs of 11.5±1.2, 21.9±4.8, and 13.7±1.7 (p<0.001) [2]. This reduced normal organ background translates into higher tumor specificity.

PET Imaging Brain Tumor Diagnosis Tumor Contrast

Equivalent Tumor-to-Normal (T/N) Ratio to BPA Validates FBPA as a Surrogate PET Probe for BNCT Dosimetry

In a preclinical orthotopic tongue cancer model, the median tumor-to-normal tissue (T/N) boron ratio at 60 minutes post-injection was 3.5 for 18F-FBPA and 3.43 for therapeutic-dose BPA, with a combined median of 3.49 [1]. This near-identical T/N ratio (within 2%) validates 18F-FBPA PET as a reliable non-invasive surrogate for predicting the biodistribution of therapeutic BPA. Similarly, in F98 glioma-bearing rats, the tumor-to-ipsilateral brain ratio for 18F-FBPA reached 6.3 with BBB disruption, accompanied by an absolute tumor boron concentration of 76.6 μg/g [2]. Notably, the tumor-to-blood (T/B) ratio diverged between the two agents (1.63 for FBPA vs. 3.35 for BPA), a difference that must be accounted for in dosimetry calculations but does not negate the T/N correlation [1].

BNCT Dosimetry Theranostic Validation Pharmacokinetic Equivalence

Glioma-Bearing Rat Model: High Absolute Boron Accumulation (76.6 μg/g) with 18F-FBPA Under BBB Disruption

In an F98 glioma-bearing rat model utilizing intracarotid injection with mannitol-induced blood-brain barrier disruption (BBB-D), 18F-FBPA achieved a peak tumor boron concentration of 76.6 μg/g and a tumor-to-ipsilateral brain ratio of 6.3 [1]. This concentration exceeds the widely cited therapeutic threshold of ~20-30 μg/g required for effective BNCT. The pharmacokinetic parameters for 18F-FBPA under these conditions were established: elimination rate constant (k_el) = 0.0206±0.0018 min^{-1}, intercompartmental transfer rates k12 = 0.0260±0.0016 min^{-1} and k21 = 0.0039±0.0003 min^{-1}, with a central compartment volume (V1) of 3.1±0.1 mL [1].

Glioma Boron Concentration BBB Disruption

Synthetic Accessibility: Enantioselective Production Route with Defined Precursor

The patent literature describes a defined synthetic route for 2-fluoro-4-borono-L-phenylalanine using chiral precursor compounds, enabling the production of the pure L-enantiomer [1]. This is critical because the D-isomer of 18F-FBPA has been explicitly shown to lack LAT1 specificity and exhibits low uptake in C6 glioma, rendering it unsuitable as a tumor PET probe [2]. The synthesis proceeds from a precursor compound of formula given in patent EP3085687A1, where R1 can be Br, I, Cl, NO2, or NH2, and R2 is a boronic acid or borate ester [1]. Commercial suppliers list the (S)-enantiomer with purity ≥98%, ensuring that procurement of this specific stereoisomer is essential for maintaining LAT1-mediated tumor targeting.

Radiopharmaceutical Manufacturing Precursor Chemistry Enantiomeric Purity

Melanoma-Preferential Uptake: Distinct from Non-Melanoma Tumor Imaging Agents

18F-FBPA exhibits preferential accumulation in melanoma compared to non-melanoma tumors, a property attributed to its role as a melanogenesis-seeking compound [1]. This melanogenesis-targeting behavior is not shared by generic amino acid PET tracers such as 11C-methionine or 18F-FDG, making FBPA uniquely suited for BNCT planning in malignant melanoma, a tumor type for which BPA-based BNCT has been clinically investigated. In a clinical case report, 18F-FBPA PET successfully detected liver metastasis of malignant melanoma with higher specificity than 18F-FDG, demonstrating its utility in melanoma diagnosis and staging [2].

Melanoma Imaging Melanogenesis-Targeting Theranostic Probe

High-Impact Procurement Scenarios for 4-Borono-2-fluorophenylalanine in BNCT Research and Radiopharmaceutical Production


PET-Based Patient Selection and Dosimetry for Clinical BNCT Trials in Glioma

In clinical BNCT programs treating high-grade gliomas, 18F-FBPA PET is the only validated non-invasive method to predict tumor boron concentration prior to neutron irradiation [1]. The demonstrated equivalence of T/N ratios between 18F-FBPA PET and therapeutic BPA (3.49 median, within 2% agreement) [2] allows clinicians to calculate personalized neutron doses based on PET-derived boron maps. Procurement of GMP-grade 4-borono-2-fluorophenylalanine precursor is essential for in-house 18F-FBPA synthesis, enabling same-day PET imaging and BNCT treatment planning. This scenario leverages the compound's unique theranostic capability: no other boron carrier offers validated PET translatability to therapeutic BPA dosimetry.

Preclinical Pharmacokinetic Studies of BBB Disruption Strategies for Brain Tumor BNCT

Researchers investigating methods to enhance boron delivery across the blood-brain barrier (e.g., focused ultrasound, hyperosmotic mannitol, convection-enhanced delivery) require a boron carrier that can be tracked in real-time. 18F-FBPA provides this capability, with established pharmacokinetic parameters (k12/k21 ratio as a BBB-D indicator) and a demonstrated tumor-to-brain ratio of 6.3 under optimal BBB-D conditions [3]. The compound's differential LAT2 interaction, with 27.8% lower efflux compared to BPA [4], may also inform studies on reducing normal brain retention. Procurement supports quantitative, longitudinal assessment of brain tumor boron delivery in rodent models.

Melanoma-Specific BNCT Treatment Planning and Metastasis Detection

For clinical and preclinical BNCT targeting malignant melanoma, 18F-FBPA offers melanogenesis-dependent tumor uptake that is not replicated by FDG or methionine [5]. This enables both detection of melanoma metastases and quantification of boron delivery for BNCT in a single PET scan. Procurement of the L-enantiomer (≥98% purity) is critical, as the D-isomer fails to target LAT1 and shows negligible tumor uptake [6]. This scenario is particularly relevant for centers developing BNCT protocols for melanoma, where the compound's dual diagnostic-therapeutic role justifies its selection over non-fluorinated BPA or non-boronated PET tracers.

Radiopharmaceutical Manufacturing and QC Method Development

GMP radiopharmacies and cyclotron facilities producing 18F-FBPA for clinical use require the unlabeled 4-borono-2-fluorophenylalanine precursor as a reference standard for HPLC purity validation and identity confirmation. The compound's established synthetic route via electrophilic 18F-fluorination of BPA and the availability of patent-defined chiral precursors [7] support reproducible manufacturing. Procurement of the precursor with defined enantiomeric purity and certificate of analysis is essential for meeting regulatory requirements for radiopharmaceutical release testing.

Quote Request

Request a Quote for 4-Borono-2-fluorophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.